molecular formula C24H21Cl2N3O4S B11635405 Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11635405
M. Wt: 518.4 g/mol
InChI Key: OSIXUYLSAPKILW-UHFFFAOYSA-N
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Description

Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, such as cyano, chloro, and amino groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: Involving the reaction of 3-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form an intermediate.

    Cyclization Reactions: The intermediate undergoes cyclization in the presence of a base to form the tetrahydropyridine ring.

    Functional Group Transformations: Introduction of cyano and chloro groups through reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of cyano groups to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of cyano groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Ethyl 6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential biological activity. The combination of cyano, chloro, and amino groups in a single molecule provides a versatile platform for various chemical transformations and biological interactions.

Properties

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

IUPAC Name

ethyl 6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H21Cl2N3O4S/c1-3-33-24(32)21-20(14-7-4-5-8-17(14)26)15(11-27)23(29-22(21)31)34-12-19(30)28-18-10-6-9-16(25)13(18)2/h4-10,20-21H,3,12H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

OSIXUYLSAPKILW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=C(C(=CC=C2)Cl)C)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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